Acetophenone, semicarbazone
Description
Structural Foundation and Chemical Derivation
Acetophenone (B1666503) semicarbazone, with the molecular formula C₉H₁₁N₃O, belongs to the class of compounds known as semicarbazones. echemi.comnih.gov These are Schiff bases characterized by the R₂C=NNHC(=O)NH₂ functional group. scholarsresearchlibrary.com The structure is derived from the reaction between acetophenone and semicarbazide (B1199961). scholarsresearchlibrary.com This condensation reaction typically involves the terminal -NH₂ group of semicarbazide reacting with the carbonyl group of the ketone. pharmatutor.orgscholarsresearchlibrary.com
The synthesis is often achieved by refluxing equimolar amounts of acetophenone and semicarbazide hydrochloride in an ethanol-water solvent mixture, frequently with a catalyst such as sodium acetate (B1210297) or a few drops of glacial acetic acid. scholarsresearchlibrary.com Alternative methods, such as reacting acetophenone with semicarbazide hydrochloride in cold pyridine, have also been reported to produce the compound in high purity. prepchem.com More environmentally benign, solvent-free methods using techniques like ball-milling have also been developed for the efficient preparation of semicarbazones. researchgate.net
The resulting product is a stable, white crystalline solid. ijsar.in Its planar configuration and conjugated system, which includes the phenyl ring and the semicarbazone moiety, are key to its chemical properties and reactivity. vulcanchem.com
Table 1: Physicochemical Properties of Acetophenone Semicarbazone
| Property | Value |
|---|---|
| IUPAC Name | [(Z)-1-phenylethylideneamino]urea nih.gov |
| CAS Number | 2492-30-0 echemi.comcas.org |
| Molecular Formula | C₉H₁₁N₃O echemi.com |
| Molecular Weight | 177.20 g/mol nih.govvulcanchem.com |
| Melting Point | 198–203 °C echemi.comprepchem.comijsar.in |
| Appearance | White crystalline solid ijsar.in |
| Key IR Spectral Data (cm⁻¹) | ~3470 (N-H stretch), ~1635-1650 (C=O stretch), ~1566-1597 (C=N stretch) scholarsresearchlibrary.com |
| Key ¹H NMR Spectral Data (δ, ppm) | ~6.8–7.5 (aromatic protons), ~2.3–2.5 (methyl protons) |
Significance in Modern Chemical Research Landscape
Acetophenone semicarbazone is more than a simple derivative; it serves as a versatile building block and a compound of interest in its own right across several scientific disciplines. Its significance stems from its structural features, which allow for a wide range of chemical modifications and applications.
In analytical chemistry , acetophenone semicarbazone and its derivatives are utilized as selective reagents. For instance, modified versions like Acetophenone 2', 4'-dihydroxy semicarbazone have been synthesized and successfully used for the extractive spectrophotometric determination of metal ions such as Vanadium(V). sciepub.comscispace.com These reagents form colored complexes with the metal ions, allowing for their quantification using spectrophotometry. sciepub.com
Coordination chemistry is another area where this compound is prominent. The semicarbazone moiety acts as an effective chelating ligand, capable of forming stable complexes with various transition metals like copper and rhodium. sathyabama.ac.inpnrjournal.com These metal complexes are a subject of intense research due to their potential catalytic properties and diverse biological activities, which can be modulated by the choice of the metal ion. pnrjournal.comcore.ac.uk The coordination of the ligand to a metal can significantly alter properties like lipophilicity, potentially enhancing biological efficacy. sathyabama.ac.incore.ac.uk
In the realm of pharmaceutical and medicinal chemistry , acetophenone semicarbazone is a key intermediate for the synthesis of a wide array of derivatives. pharmatutor.orgnumberanalytics.com Research has shown that while the base molecule may have modest activity, its derivatives exhibit a broad spectrum of pharmacological potential, including anticonvulsant, antimicrobial, and anticancer properties. scholarsresearchlibrary.comijsar.in For example, a series of thioureido derivatives of acetophenone semicarbazone were synthesized and showed significant anticonvulsant activity, with one compound being nearly as potent as the established drug Phenytoin in preclinical models. nih.gov This highlights the role of the acetophenone semicarbazone scaffold as a pharmacophore that can be systematically modified to develop new therapeutic agents. researchgate.net
Furthermore, in materials science , organic molecules with extensive π-conjugated systems are of great interest for their potential in nonlinear optics (NLO). nycu.edu.tw Acetophenone semicarbazone and its derivatives are being investigated for such applications, as their molecular structure can lead to a high second-order hyperpolarizability, a key requirement for NLO materials used in photonic and electro-optic devices. vulcanchem.comnycu.edu.tw
Table 2: Selected Research Applications of Acetophenone Semicarbazone and Its Derivatives
| Research Area | Application | Research Finding |
|---|---|---|
| Analytical Chemistry | Spectrophotometric Reagent | Derivatives like Acetophenone 2', 4'-dihydroxy semicarbazone form a yellow-colored 1:2 complex with Vanadium(V), enabling its trace determination at a λmax of 380 nm. sciepub.comscispace.com |
| Coordination Chemistry | Metal Complex Formation | Acts as a chelating agent, forming stable complexes with transition metals (e.g., Cu²⁺), which are studied for their structural and biological properties. |
| Medicinal Chemistry | Anticonvulsant Drug Development | Thioureido derivatives of acetophenone semicarbazone have shown significant anticonvulsant activity in maximal electroshock seizure (MES) models, comparable to the standard drug Phenytoin. nih.gov |
| Materials Science | Nonlinear Optical (NLO) Materials | Single crystals of acetophenone semicarbazone derivatives are grown and studied for NLO properties, critical for applications in photonic and electro-optic devices. vulcanchem.comnycu.edu.tw |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-phenylethylideneamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYGYOMIMOSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947803 | |
| Record name | 2-(1-Phenylethylidene)hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-30-0 | |
| Record name | Acetophenone semicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Phenylethylidene)hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical Synthesis Routes for Acetophenone (B1666503) Semicarbazone
The traditional and most widely employed method for the synthesis of acetophenone semicarbazone involves the condensation reaction between acetophenone and semicarbazide (B1199961) hydrochloride. This reaction is a cornerstone of organic chemistry, valued for its reliability and simplicity.
Condensation with Semicarbazide Hydrochloride
The fundamental reaction for producing acetophenone semicarbazone is the nucleophilic addition of semicarbazide to the carbonyl group of acetophenone, which is then followed by a dehydration step to form the resulting semicarbazone. vulcanchem.comnumberanalytics.com Semicarbazide hydrochloride is typically used in place of semicarbazide, as the hydrochloride salt is more stable and less prone to air oxidation. shivajicollege.ac.in The reaction is generally carried out in a suitable solvent, such as aqueous ethanol (B145695), and is often facilitated by a buffer system. studyraid.com
The mechanism involves the initial protonation of the carbonyl oxygen of acetophenone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. shivajicollege.ac.in Subsequently, the nucleophilic nitrogen atom of semicarbazide attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.comasianpubs.org This intermediate then undergoes acid-catalyzed dehydration, resulting in the elimination of a water molecule and the formation of the C=N double bond characteristic of the semicarbazone. numberanalytics.com
Reagent Stoichiometry and Optimized Reaction Conditions
For the successful synthesis of acetophenone semicarbazone, the stoichiometry of the reactants and the optimization of reaction conditions are crucial. Typically, equimolar amounts of acetophenone and semicarbazide hydrochloride are used. However, a slight excess of semicarbazide hydrochloride may be employed to ensure the complete conversion of the ketone. hakon-art.com
Sodium acetate (B1210297) is commonly added to the reaction mixture. vulcanchem.com It serves a dual purpose: it acts as a buffering agent to maintain the pH within the optimal range of 4 to 5, and it neutralizes the hydrochloric acid that is liberated from semicarbazide hydrochloride, driving the equilibrium towards the product. numberanalytics.comstudyraid.com The reaction is often heated under reflux for a period ranging from 15 minutes to a few hours to increase the reaction rate. studyraid.com The product, being a solid, crystallizes upon cooling and can be purified by recrystallization from a suitable solvent like ethanol. studyraid.comwisdomlib.org
| Reactant/Condition | Typical Value/Range | Purpose |
| Acetophenone | 1 equivalent | Starting ketone |
| Semicarbazide Hydrochloride | 1 to 1.2 equivalents | Semicarbazide source |
| Sodium Acetate | 1 to 2 equivalents | Buffer and HCl scavenger |
| Solvent | Aqueous Ethanol | Dissolves reactants |
| pH | 4 - 5 | Optimal for reaction |
| Temperature | Reflux (approx. 70-80°C) | Increases reaction rate |
| Reaction Time | 15 minutes - 2 hours | To ensure completion |
Advanced Synthetic Techniques
In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced techniques for the production of acetophenone semicarbazone that minimize waste and energy consumption.
Solvent-Free Synthesis Approaches
A significant advancement in the synthesis of semicarbazones is the development of solvent-free methods. These techniques often involve the mechanical grinding or milling of the solid reactants, namely acetophenone and semicarbazide hydrochloride. researchgate.netresearchgate.net This process, known as mechanochemistry, can lead to quantitative yields of the desired product without the need for a solvent. researchgate.net
In a typical solvent-free procedure, stoichiometric amounts of the ketone and semicarbazide hydrochloride are placed in a ball mill and agitated for a specific duration. researchgate.net For ketones like acetophenone, the reaction may require elevated temperatures (65-90 °C) to achieve complete conversion within a reasonable timeframe, typically 30-45 minutes. researchgate.netresearchgate.net These methods are advantageous as they are often faster, produce high yields, and eliminate the need for potentially hazardous solvents, making the process cleaner and more sustainable.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org The application of microwave irradiation to the synthesis of acetophenone semicarbazone has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. asianpubs.orgnih.govresearchgate.net
In a microwave-assisted synthesis, the reaction mixture, typically containing acetophenone, semicarbazide hydrochloride, and a catalyst like sodium acetate in a minimal amount of solvent (or sometimes solvent-free), is subjected to microwave irradiation. asianpubs.orgscispace.com The microwaves directly heat the reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. asianpubs.org Reactions that might take hours under conventional reflux can often be completed in a matter of minutes or even seconds using microwave technology. asianpubs.org
Green Chemistry Principles and Methodologies in Semicarbazone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of semicarbazones, aiming to create processes that are more environmentally benign. geneseo.edu This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. geneseo.edutechnologypublisher.com
One notable green approach is the use of alternative, less toxic solvents. geneseo.edutechnologypublisher.com For instance, solvents like ethyl lactate (B86563) and dimethyl isosorbide, which are renewable and have favorable safety profiles, have been successfully employed for semicarbazone synthesis. geneseo.edutechnologypublisher.com These reactions can often be carried out at room temperature, further reducing energy consumption. geneseo.edutechnologypublisher.com Another green strategy is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. hakon-art.comrasayanjournal.co.in The development of catalytic, solvent-free, and microwave-assisted methods all contribute to the overarching goal of making the synthesis of acetophenone semicarbazone and other similar compounds more sustainable. hakon-art.com
Synthesis of Substituted Acetophenone Semicarbazones
The synthesis of acetophenone semicarbazones is a versatile process that allows for the introduction of various substituents on the acetophenone backbone or the semicarbazide moiety. This derivatization is crucial for modulating the compound's chemical and pharmacological properties. scholarsresearchlibrary.com The general method involves the condensation reaction between a substituted acetophenone and semicarbazide (or a substituted semicarbazide), typically in the presence of an acid catalyst. scholarsresearchlibrary.combrieflands.com
Several specific methodologies for synthesizing substituted derivatives have been reported:
From Substituted Acetophenones: A common approach involves refluxing a mixture of a substituted acetophenone and semicarbazide hydrochloride in an appropriate solvent, such as ethanol. scholarsresearchlibrary.com The addition of a few drops of glacial acetic acid serves to catalyze the reaction. scholarsresearchlibrary.comijsar.in For instance, derivatives like p-chloroacetophenone semicarbazone and p-bromoacetophenone semicarbazone are prepared by reacting the corresponding halogenated acetophenone with semicarbazide. ijsar.in
Two-Step Synthesis for Hydroxylated Derivatives: The synthesis of 2',4'-Dihydroxy Acetophenone Semicarbazone is achieved in two stages. First, 2',4'-Dihydroxy acetophenone is synthesized from resorcinol (B1680541) and zinc chloride in glacial acetic acid. Subsequently, this intermediate is reacted with semicarbazide hydrochloride in methanol (B129727) to form the final product.
From Substituted Semicarbazides: It is also possible to start with a substituted semicarbazide. For example, a series of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones were synthesized by first preparing 4-(3'-chlorophenyl) semicarbazide from 3-chloroaniline, which was then condensed with various substituted acetophenones. researchgate.net
The table below summarizes various synthetic approaches for substituted acetophenone semicarbazones.
| Derivative Name | Starting Materials | Key Reagents/Solvents | Reaction Conditions | Reference |
| Substituted Semicarbazones (SC01-SC04) | Substituted Phenyl Semicarbazide, Substituted Acetophenones | Ethanol, Glacial Acetic Acid | Reflux for 1 hour | scholarsresearchlibrary.com |
| 2',4'-Dihydroxy Acetophenone Semicarbazone | 2',4'-Dihydroxy acetophenone, Semicarbazide hydrochloride | Methanol | Stirring for 1 hour | |
| p-Chloroacetophenone Semicarbazone | p-Chloroacetophenone, Hydrazine (B178648) hydrate | Methanol, Glacial Acetic Acid | Heating in a distillation unit | ijsar.in |
| p-Bromoacetophenone Semicarbazone | p-Bromoacetophenone, Hydrazine hydrate | Methanol, Glacial Acetic Acid | Heating in a distillation unit | ijsar.in |
| 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones | 4-(3'-chlorophenyl) semicarbazide, Substituted Acetophenones | N/A | Condensation | researchgate.net |
Optimization Strategies and Yield Enhancement Methodologies
Optimizing the synthesis of acetophenone semicarbazones is key to achieving high yields and purity. Several strategies have been developed to enhance reaction efficiency.
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Ethanol is often preferred as it can yield higher purity products (≥95%) due to the better solubility of intermediates. Methanol, while allowing for faster crystallization, may necessitate additional purification steps.
Catalysis: The use of catalytic additives is a common strategy to improve reaction kinetics. The addition of glacial acetic acid can reduce reaction times by up to 30% compared to using sodium acetate alone. The acid catalyst functions by increasing the electrophilicity of the carbonyl carbon in acetophenone, which promotes the nucleophilic attack by semicarbazide.
Microwave-Assisted Synthesis: Modern techniques like microwave assistance have been explored to accelerate the reaction. Pilot studies have demonstrated a 50% reduction in reflux time (down to 30 minutes) while maintaining comparable yields to conventional heating methods.
Green Synthesis and Solvent-Free Conditions: Environmentally friendly methods have been successfully applied. An aqueous-phase reaction using β-cyclodextrin as a phase-transfer catalyst achieved an 85% yield without organic solvents. Another highly efficient method is mechanochemical grinding or ball-milling of stoichiometric amounts of a ketone and semicarbazide hydrochloride. This solvent-free technique can produce quantitative yields, requires no tedious purification, and is considered superior to many traditional methods. Ketones like acetophenone react quantitatively at 65-90 °C after 30-45 minutes of milling.
Stoichiometric Control: Careful control of reactant ratios is crucial to prevent side reactions. For instance, using an excess of semicarbazide can lead to the formation of bis-semicarbazones, which can be mitigated by strict stoichiometric control.
| Optimization Technique | Description | Advantage | Reference |
| Solvent Choice | Using ethanol over methanol. | Higher purity of final product. | |
| Catalytic Additives | Addition of glacial acetic acid. | Reduces reaction time by 30%. | |
| Microwave Assistance | Using microwave irradiation for heating. | Reduces reflux time by 50%. | |
| Ball-Milling | Solvent-free grinding of reactants. | Quantitative yields, no waste, fast. | |
| Aqueous-Phase Synthesis | Using β-cyclodextrin in water. | Avoids organic solvents, 85% yield. |
Industrial-Scale Synthesis Considerations
Translating the laboratory synthesis of acetophenone semicarbazone to an industrial scale requires adapting the process for efficiency, safety, and cost-effectiveness. While detailed industrial protocols are not extensively published, scalable adaptations would likely involve:
Continuous Flow Reactors: To ensure optimal and consistent temperature and mixing, continuous flow reactors are a likely choice for large-scale production. This technology allows for better control over reaction parameters compared to batch processing.
Solvent Recovery Systems: For processes utilizing solvents like ethanol, implementing robust solvent recovery systems is essential. Such systems can significantly reduce operational costs, with estimates suggesting savings of 20-25%, and minimize the environmental impact of the synthesis.
Automated Crystallization Control: To guarantee uniform product quality and crystal size, automated cooling systems would be employed during the crystallization step. This leads to a more consistent product and simplifies downstream processing like filtration and drying.
Large-Scale Green Methodologies: The development of large-scale ball mills presents an opportunity for the industrial application of solvent-free synthesis. The absence of solvents and the low cost of this method could lead to substantial environmental and financial benefits on an industrial scale.
Chemical Reactivity and Derivatization Studies
Acetophenone semicarbazone is a reactive molecule that can undergo various chemical transformations, making it a useful intermediate for synthesizing other compounds. Its reactivity is centered around the semicarbazone moiety (-C=N-NH-C(O)NH₂).
The semicarbazone functional group is susceptible to oxidation by various reagents, leading to different products.
Formation of Oximes or Nitriles: It can be oxidized to form the corresponding oximes or nitriles using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide.
Regeneration of the Carbonyl Compound: A synthetically useful transformation is the oxidative cleavage of the C=N bond to regenerate the parent ketone, acetophenone. This deprotection can be achieved with high efficiency using several reagent systems.
Potassium Bromate (B103136) (KBrO₃): Oxidation with potassium bromate yields the parent ketone in good yield at ambient temperature. rsc.org
Calcium Hypochlorite (B82951) [Ca(OCl)₂]: In the presence of moist montmorillonite (B579905) K-10 clay, calcium hypochlorite effectively converts acetophenone semicarbazone back to acetophenone in high yield (91%) under mild, heterogeneous conditions. niscpr.res.in
Oxidative Cyclization: Reaction with lead tetraacetate (Pb(OAc)₄) results in an oxidative cyclization. cdnsciencepub.com This process, followed by in-situ hydrolysis of the presumed 2-imino-Δ³-1,3,4-oxadiazoline intermediate, provides a convenient route to Δ³-1,3,4-oxadiazolin-2-ones. cdnsciencepub.com
| Oxidizing Agent | Product(s) | Conditions | Reference |
| Potassium Permanganate / Hydrogen Peroxide | Oximes, Nitriles | N/A | |
| Potassium Bromate | Acetophenone | Ambient temperature | rsc.org |
| Calcium Hypochlorite / Montmorillonite K-10 | Acetophenone | Chloroform (B151607), Room temperature | niscpr.res.in |
| Lead Tetraacetate | Δ³-1,3,4-Oxadiazolin-2-ones | Followed by in-situ hydrolysis | cdnsciencepub.com |
The C=N double bond in acetophenone semicarbazone can be reduced to yield the corresponding hydrazine or amine derivatives.
Chemical Reduction: Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are often used to reduce the imine bond, which can lead to the formation of hydrazones or amines.
Electrochemical Reduction: The electrochemical reduction of substituted acetophenone semicarbazones has been studied using techniques like DC polarography and cyclic voltammetry. niscpr.res.in In acidic media (pH < 6.5), the protonated azomethine group (C=N) is reduced to an amino group (-CH-NH₂) in a four-electron process. niscpr.res.in The final product of controlled potential electrolysis has been identified as the corresponding amine. niscpr.res.in No reduction is typically observed in neutral or alkaline conditions. niscpr.res.in
The semicarbazone moiety contains nitrogen atoms that can participate in nucleophilic reactions. While the parent acetophenone is formed via a nucleophilic addition of semicarbazide to the carbonyl group, the resulting product can also exhibit reactivity. vedantu.comncert.nic.in
Studies on related derivatives indicate that the nitrogen atoms can be involved in substitution reactions. For example, acetophenone aminocarbocarbazone, a related compound, reacts with amines like benzylamine (B48309) upon heating. gla.ac.uk In this reaction, the amine acts as a nucleophile, leading to the formation of acetophenone N-benzyl semicarbazone with the evolution of ammonia. gla.ac.uk This demonstrates the potential for nucleophilic substitution at the nitrogen atoms of the semicarbazone framework, allowing for further derivatization. gla.ac.uk
Regeneration of Parent Carbonyl Compounds
The semicarbazone group is a robust protective group for aldehydes and ketones. Its removal, to regenerate the parent carbonyl compound, is a critical step in multi-step synthesis. Various methods have been developed for the de-semicarbazonation of acetophenone semicarbazone to yield acetophenone, often involving oxidative or hydrolytic cleavage under specific conditions.
Research has demonstrated several effective reagent systems for this transformation. One method employs calcium hypochlorite on moist montmorillonite K-10 clay in chloroform at room temperature, which successfully converts acetophenone semicarbazone to acetophenone in high yield. chemrxiv.org Another effective technique involves the use of gaseous nitrogen dioxide (NO₂/N₂O₄) under solvent-free, gas-solid phase conditions. researchgate.net This method is noted for its high efficiency and rapid reaction times for aromatic ketone semicarbazones. researchgate.net Other reported methods include the use of tellurium dioxide with lithium bromide (TeO₂/LiBr), although this provides a lower yield for acetophenone regeneration. smolecule.com Solid-state regeneration using hexamethylenetetramine on wet alumina (B75360) has also been reported as a viable procedure. thieme-connect.de
The choice of method can depend on factors such as desired yield, reaction time, and compatibility with other functional groups in the molecule.
Table 1: Methods for the Regeneration of Acetophenone from Acetophenone Semicarbazone
| Reagent/System | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ca(OCl)₂ / Moist Montmorillonite K-10 | CHCl₃, Room Temperature | 2 hours | 91 | chemrxiv.org |
| Gaseous Nitrogen Dioxide (NO₂) | Solid-Gas Phase, Room Temperature | Short | Quantitative | researchgate.net |
| TeO₂ / LiBr | - | - | 20-30 | smolecule.com |
| Hexamethylenetetramine / Wet Alumina | Solid State | - | - | thieme-connect.de |
Chemoselective Reactions of Acetophenone Semicarbazone
Chemoselectivity is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group in the presence of others. Acetophenone semicarbazone and its derivatives serve as excellent substrates for demonstrating such selectivity.
A significant example of chemoselectivity is the selective reduction of a functional group on the aromatic ring while the semicarbazone moiety remains intact. In the case of 4'-nitroacetophenone (B150658) semicarbazone, the nitro group can be selectively reduced to an amino group. smolecule.com This transformation is commonly achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas or via catalytic transfer hydrogenation with formic acid and Pd/C. smolecule.comniscpr.res.in The latter system is noted for its high selectivity, leaving semicarbazone groups unaffected. niscpr.res.in The successful synthesis of 1-(4'-aminoacetophenone)-4-(3-chlorophenyl) semicarbazone from its corresponding nitro precursor provides a concrete example of this useful transformation. researchgate.net
Conversely, the semicarbazone group itself can be the site of a chemoselective reaction. During regeneration (deprotection), conditions can be chosen to selectively cleave the C=N bond of the semicarbazone without affecting other potentially reactive sites, such as carbon-carbon double bonds within the molecule. researchgate.net For instance, the regeneration of α,β-unsaturated aldehydes and ketones from their semicarbazones using gaseous nitrogen dioxide proceeds without oxidation of the C=C bond. researchgate.net This highlights the ability to selectively unmask a carbonyl group while preserving other unsaturated functionalities.
Table 2: Examples of Chemoselective Reactions
| Substrate | Reagent/System | Transformation | Selectivity | Reference |
|---|---|---|---|---|
| 4'-Nitroacetophenone semicarbazone | H₂, Pd/C or HCOOH, Pd/C | Reduction of nitro group | The nitro group is reduced to an amine while the semicarbazone moiety is preserved. | smolecule.comniscpr.res.in |
| α,β-Unsaturated Semicarbazones | Gaseous Nitrogen Dioxide (NO₂) | Cleavage of semicarbazone | The semicarbazone is cleaved to the parent carbonyl without affecting the C=C double bond. | researchgate.net |
Formation of Thiosemicarbazones and Related Derivatives
Acetophenone semicarbazone can be chemically transformed into its sulfur analogue, acetophenone thiosemicarbazone, or cyclized to form various heterocyclic derivatives.
Formation of Thiosemicarbazones
The conversion of a semicarbazone to a thiosemicarbazone involves the thionation of the carbonyl group within the urea (B33335) moiety (R-NH-C(=O)-NH₂ → R-NH-C(=S)-NH₂). This transformation is analogous to the thionation of amides. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione) is a widely used and effective thionating agent for converting carbonyls, including amides, into their corresponding thiocarbonyls. The reaction is typically carried out by heating the semicarbazone with Lawesson's reagent in a solvent such as anhydrous tetrahydrofuran (B95107) (THF) or toluene. This method provides a direct synthetic route from acetophenone semicarbazone to acetophenone thiosemicarbazone.
Formation of Related Derivatives
Acetophenone semicarbazone also serves as a precursor for various heterocyclic compounds. Under microwave irradiation, semicarbazones can be converted into symmetrical azines. researchgate.net Another significant transformation is the oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles. This can be achieved through a solid-state grinding reaction with bromine generated in situ from potassium bromide, potassium bromate, and oxalic acid. researchgate.net
Furthermore, the cyclization of semicarbazones can lead to the formation of azauracil derivatives. It has been noted that for this cyclization to occur, the semicarbazone must be in the syn-isomeric form. Treatment of the syn-isomer with a base like sodium methoxide (B1231860) in methanol facilitates the ring closure to the corresponding azauracil. jcsp.org.pk
Table 3: Synthesis of Thiosemicarbazones and Related Derivatives from Semicarbazones
| Starting Material | Reagent/System | Product | Transformation Type | Reference |
|---|---|---|---|---|
| Acetophenone semicarbazone | Lawesson's Reagent | Acetophenone thiosemicarbazone | Thionation | nih.govkaust.edu.sa |
| Semicarbazones | Microwave Irradiation | Azines | Dimerization/Conversion | researchgate.net |
| Semicarbazones | KBr/KBrO₃/Oxalic Acid (Grinding) | 2-Amino-1,3,4-oxadiazoles | Oxidative Cyclization | researchgate.net |
| syn-Semicarbazones | Sodium Methoxide | Azauracils | Intramolecular Cyclization | jcsp.org.pk |
Spectroscopic and Diffractional Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a molecular fingerprint of the sample, making it a valuable method for chemical identification and characterization. For Acetophenone (B1666503) semicarbazone, the FTIR spectrum reveals characteristic absorption bands corresponding to its various functional groups. sathyabama.ac.in The analysis is typically performed using the KBr pellet technique, where the sample is mixed with potassium bromide and pressed into a disc. nycu.edu.tw
The FTIR spectrum of Acetophenone semicarbazone displays several distinct peaks that confirm its structure. The presence of both free and hydrogen-bonded N-H stretching modes is often observed. researchgate.net The key functional groups and their corresponding vibrational frequencies are detailed in the table below.
The N-H stretching vibrations of the amide (-CONH₂) and amine (-NH) groups typically appear in the region of 3196-3476 cm⁻¹. journalijcar.orgakjournals.com The carbonyl group (C=O) of the semicarbazide (B1199961) moiety gives rise to a strong absorption band between 1635 and 1749 cm⁻¹. journalijcar.org The carbon-nitrogen double bond (C=N) of the imine group is characterized by a stretching vibration in the range of 1582-1671 cm⁻¹. journalijcar.orgakjournals.com Aromatic C-H stretching is generally observed just above 3000 cm⁻¹, while the methyl C-H stretching modes appear just below this value. nycu.edu.twijsar.in Bending vibrations for N-H and C-H groups, as well as stretching for N-N bonds, are found in the fingerprint region (below 1600 cm⁻¹). journalijcar.orgakjournals.com
Table 1: FTIR Characteristic Absorption Bands for Acetophenone Semicarbazone
| Frequency Range (cm⁻¹) | Assignment | Functional Group | Reference |
|---|---|---|---|
| 3470 - 3476 | N-H Stretch | Amine (-NH₂) | journalijcar.orgijsar.in |
| 3196 | Hydrogen-bonded N-H Stretch | Amine (-NH) | akjournals.com |
| 2998 | C-H Stretch | Methyl (-CH₃) | ijsar.in |
| 1725 - 1749 | C=O Stretch | Carbonyl (Amide) | journalijcar.orgijsar.in |
| 1635 - 1682 | C=O Stretch | Carbonyl (Amide) | akjournals.comscholarsresearchlibrary.com |
| 1582 - 1671 | C=N Stretch | Imine | journalijcar.orgakjournals.com |
| 1515 - 1558 | N-H Bend | Amine | journalijcar.orgakjournals.com |
| 1171 | N-N Stretch | Hydrazine (B178648) | journalijcar.org |
| 1098 | –HN–C=O Stretch | Amide | akjournals.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Acetophenone semicarbazone, distinct signals are observed for the aromatic protons, the amine (NH and NH₂) protons, and the methyl protons. The spectrum is typically recorded in a solvent like DMSO-d₆. nycu.edu.twderpharmachemica.com
The protons of the terminal -NH₂ group usually appear as a broad singlet, while the -NH- proton gives a sharp singlet at a downfield chemical shift. derpharmachemica.com The five aromatic protons of the phenyl ring appear as a multiplet in the aromatic region. The methyl (-CH₃) group protons resonate as a sharp singlet in the upfield region of the spectrum. derpharmachemica.com
Table 2: ¹H NMR Spectroscopic Data for Acetophenone Semicarbazone
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 9.30 | Singlet | 1H | -NH- | derpharmachemica.com |
| 7.80 - 7.58 | Multiplet | 5H | Aromatic-H | derpharmachemica.com |
| 6.40 | Broad Singlet | 2H | -NH₂ | derpharmachemica.com |
| 2.25 | Singlet | 3H | -CH₃ | derpharmachemica.com |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for Acetophenone semicarbazone confirms the presence of the carbonyl carbon, the imine carbon, the aromatic carbons, and the methyl carbon.
The carbonyl carbon (C=O) signal appears significantly downfield, typically around 157.8 ppm. derpharmachemica.com The imine carbon (C=N) also resonates at a downfield position, around 147.9 ppm. derpharmachemica.com The signals for the aromatic carbons appear in the characteristic range of approximately 125-141 ppm. The methyl carbon (-CH₃) gives a signal in the upfield region, around 13.2 ppm. derpharmachemica.com
Table 3: ¹³C NMR Spectroscopic Data for Acetophenone Semicarbazone
| Chemical Shift (δ ppm) | Assignment | Reference |
|---|---|---|
| 157.8 | C=O (Amide) | derpharmachemica.com |
| 147.9 | C=N (Imine) | derpharmachemica.com |
| 140.7 | Aromatic C (Quaternary) | derpharmachemica.com |
| 138.2 | Aromatic C-H | derpharmachemica.com |
| 126.1 | Aromatic C-H | derpharmachemica.com |
| 125.8 | Aromatic C-H | derpharmachemica.com |
| 13.2 | -CH₃ | derpharmachemica.com |
Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.
¹H-¹H Correlated Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org For Acetophenone semicarbazone, a COSY spectrum would show correlations among the protons of the aromatic ring, confirming their connectivity. It helps in assigning the complex multiplet pattern observed in the 1D spectrum.
¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining stereochemistry and conformation. libretexts.org In Acetophenone semicarbazone, a NOESY experiment could show cross-peaks between the -NH proton and the ortho-protons of the phenyl ring, or between the methyl protons and the ortho-protons, providing definitive evidence for the compound's conformation and the proximity of these groups. The NOESY pulse sequence involves two 90-degree pulses separated by a delay, which allows for the detection of through-space interactions. libretexts.org
Conformational and Isomeric Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a important tool for determining the structure of acetophenone semicarbazone, including the identification of isomers. The rigidity of the C=N bond can lead to E/Z isomerism, resulting in complex ¹H NMR spectra when different substituents are present on the ketimine carbon. nih.gov For some derivatives, the presence of both E and Z isomers in a sample has been confirmed by the observation of multiple sets of signals in the ¹H NMR spectrum. nih.gov
For instance, in certain acetophenone semicarbazone derivatives, the presence of two isomers is evident from the distinct chemical shifts for the methyl and aromatic protons of each isomer. nih.gov The chemical environment of the NH proton is notably different between the (E) (anti) and (Z) (syn) isomers. uq.edu.au In the (Z) isomer, the NH proton is in closer proximity to the aromatic protons, influencing its chemical shift compared to the (E) isomer. uq.edu.au Two-dimensional NMR techniques, such as COSY, NOESY, HSQC, and HMBC, in conjunction with quantum mechanics calculations, have been employed to definitively assign the structure and conformation of related thiosemicarbazones, confirming that the E configuration at the double bonds is often the most energetically favorable. researchgate.net
In a study of a p-hydroxy acetophenone derivative, ¹H NMR confirmed the molecular structure. akjournals.com The spectrum for a similar p-hydroxy-3-methoxy acetophenone semicarbazone showed characteristic signals for various protons: a singlet for the OCH₃ group at 2.11 ppm, a peak for the H₃C- group at 3.80 ppm, and signals for the NH₂ and NH groups at 9.1 and 6.4 ppm, respectively. nycu.edu.tw Aromatic protons appeared as doublets at 6.7 and 7.1 ppm and a singlet at 7.3 ppm, corresponding to their positions on the phenyl ring. nycu.edu.tw
Similarly, ¹³C NMR spectroscopy confirms the carbon framework. For a p-hydroxy acetophenone semicarbazone, the carbonyl carbon (C=O) signal appears at 158.65 ppm, aromatic carbons resonate between 129.89 and 128.12 ppm, and the methyl group carbon attached to the azomethine carbon is observed at 13.89 ppm. akjournals.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Acetophenone Semicarbazone Derivatives
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -CH₃ (azomethine) | 3.80 | 13.89 | akjournals.comnycu.edu.tw |
| -NH₂ | 9.1 | - | nycu.edu.tw |
| -NH- | 6.4 | - | nycu.edu.tw |
| Aromatic C-H | 6.7 - 7.5 | 128.12 - 129.89 | akjournals.comnycu.edu.tw |
| C=O | - | 158.65 | akjournals.com |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the acetophenone semicarbazone molecule. The compound generally exhibits high transparency in the visible and near-infrared regions. vulcanchem.com For instance, a study on semicarbazone of p-hydroxy acetophenone (SPHA) showed no significant absorption between 340 nm and 1200 nm, with a characteristic absorption band observed at 290 nm. akjournals.com Another report cites an absorption edge at 285 nm and high transparency in the 325–950 nm range. vulcanchem.com This wide transparency window is a desirable property for potential applications in nonlinear optics. nycu.edu.twvulcanchem.com For a derivative of p-hydroxy-3-methoxy acetophenone, the UV cut-off wavelength was found to be 250 nm. nycu.edu.tw
Near-Infrared (NIR) Spectroscopy
Near-infrared (NIR) spectroscopy, which covers the range from approximately 800 nm to 2500 nm, is used to study overtones and combination bands of fundamental molecular vibrations. tortilla-info.com For acetophenone semicarbazone and its derivatives, the key finding from NIR analysis is the high transparency across the NIR region. nycu.edu.twvulcanchem.com This low absorbance in the NIR range is a critical characteristic for materials intended for optoelectronic applications. akjournals.comnycu.edu.tw
Confirmation of Charge Transfer Complex Formation
Acetophenone semicarbazone and its derivatives can act as electron donors to form charge-transfer (CT) complexes with electron acceptors like iodine. wikipedia.orgnih.gov The formation of these complexes can be confirmed using UV-Vis spectroscopy. nycu.edu.tw When a CT complex forms, new absorption bands, not present in the spectra of the individual donor or acceptor molecules, typically appear. For example, the interaction between iodine and various drug molecules has been shown to form 1:1 charge-transfer complexes, which can be identified by distinct spectral changes. nih.gov The formation of a CT complex between a semicarbazone of p-hydroxy-3-methoxy acetophenone and an acceptor was confirmed by UV-vis-NIR spectroscopy, indicating an electronic interaction between the donor and acceptor moieties. nycu.edu.twresearchgate.net
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Studies have shown that acetophenone semicarbazone crystallizes in the triclinic system with the space group P1. vulcanchem.com The crystal structure is stabilized by extensive hydrogen bonding. vulcanchem.com The molecular structure features a planar configuration due to the conjugation between the ketone group and the semicarbazone moiety, which facilitates electron delocalization. vulcanchem.com
A specific analysis reported the following unit cell parameters for acetophenone semicarbazone:
Table 2: Crystallographic Data for Acetophenone Semicarbazone
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | vulcanchem.com |
| Space Group | P1 | vulcanchem.com |
| a (Å) | 10.56 | vulcanchem.com |
| b (Å) | 10.96 | vulcanchem.com |
| c (Å) | 12.62 | vulcanchem.com |
| α (°) | 66.88 | vulcanchem.com |
| β (°) | 75.86 | vulcanchem.com |
| γ (°) | 70.77 | vulcanchem.com |
| Volume (ų) | 1256.46 | vulcanchem.com |
The non-centrosymmetric nature of this space group is a key requirement for materials exhibiting second-harmonic generation (SHG). vulcanchem.com The structural analysis of related semicarbazone derivatives, such as those of p-hydroxy acetophenone, also confirms the molecular structure and provides detailed information on the crystal system and lattice parameters. akjournals.com
Powder X-ray Diffraction (PXRD) for Crystallinity and Lattice Parameter Determination
Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature of synthesized Acetophenone Semicarbazone. The analysis of its derivatives, such as the semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA), demonstrates the utility of this method. In such studies, the powdered sample is scanned over a specific 2θ range, typically from 10° to 70°, to produce a diffraction pattern. ajol.info The presence of sharp, well-defined peaks in the resulting diffractogram is a clear indicator of a crystalline solid, as opposed to an amorphous one which would produce a broad halo.
For the SPH3MA derivative, the PXRD pattern revealed a prominent peak corresponding to the (020) plane, which was identified as the strongest diffraction peak for the crystal. ajol.info Analysis of these patterns, often aided by specialized software, allows for the indexing of diffraction peaks and the calculation of lattice parameters, which describe the size and shape of the unit cell. ajol.infocas.org This technique is crucial in the initial stages of solid-state characterization, verifying the success of crystallization and providing a fingerprint for the specific crystalline form.
Crystal System, Unit Cell Parameters, and Space Group Determination
The detailed unit cell parameters for this solvated form were determined at a temperature of 296 K and are presented in the table below. iucr.org This data provides a foundational understanding of the repeating three-dimensional arrangement of molecules in the solid state.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 6.629 |
| b (Å) | 8.371 |
| c (Å) | 20.329 |
| β (°) | 99.181 |
| Volume (ų) | 1113.6 |
| Z | 4 |
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs
The crystal structure of Acetophenone Semicarbazone is significantly influenced by intermolecular hydrogen bonding, which dictates the packing of molecules in the crystal lattice. In the methanol (B129727) solvate, the semicarbazone moiety and the phenyl ring are located on opposite sides of the C=N bond, resulting in an E configuration. iucr.org The semicarbazone group itself is nearly planar, and it is twisted with respect to the phenyl ring by a dihedral angle of 29.40 (13)°. iucr.org
The stability of the crystal structure is reinforced by a network of intermolecular hydrogen bonds. iucr.org Specifically, O—H⋯O and N—H⋯O interactions are present, linking the semicarbazone molecules and the methanol solvent molecules into a cohesive, three-dimensional architecture. iucr.org For related semicarbazone derivatives, studies have consistently highlighted that hydrogen bonding involving the N-H groups is the primary force driving the molecular packing. ajol.info These interactions often lead to the formation of recognizable motifs, such as chains or sheets, which define the supramolecular structure of the compound. iucr.org
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. While a specific study for the parent Acetophenone Semicarbazone is not detailed, analysis of closely related semicarbazone structures provides significant insight into the methodology. scirp.orgcrystallography.net The Hirshfeld surface is mapped with properties that identify close contacts between neighboring molecules.
From this surface, a two-dimensional fingerprint plot is generated, which summarizes the intermolecular contacts in the crystal. crystallography.netstlouisfed.org These plots display the distance from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). stlouisfed.org Each type of interaction appears as a characteristic region on the plot. For similar molecules, analyses reveal the relative contributions of different contacts, such as H···H, C···H, and O···H interactions. scirp.orgcrystallography.net For example, in one semicarbazone derivative, H···H contacts accounted for 39.9% of the total Hirshfeld surface area, indicating their prevalence in the crystal packing. scirp.orgchemspider.com Sharp spikes on the fingerprint plot are characteristic of strong directional interactions like hydrogen bonds, while more diffuse regions represent weaker van der Waals contacts. nih.gov This quantitative analysis provides a detailed fingerprint of the crystal's interaction landscape.
Mass Spectrometry for Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of Acetophenone Semicarbazone and to analyze its fragmentation pattern under ionization, which aids in structural elucidation. The electron ionization (EI) mass spectrum of 2-phenyl acetophenone semicarbazone, a closely related derivative, shows a weak but identifiable molecular ion (M⁺) peak at m/z 253. uni-saarland.de The presence of a molecular ion peak is crucial for confirming the molecular mass of the compound.
The fragmentation of semicarbazones is characterized by several key pathways. For the 2-phenyl derivative, the base peak is observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). uni-saarland.de Significant primary fragmentation processes reported include the loss of small, stable neutral molecules or radicals such as:
Loss of NH₃ (ammonia)
Loss of H₂NCO (isocyanic acid)
Loss of H₂NCONH (aminocarbonyl radical)
Loss of C₆H₅CH₂ (benzyl radical) uni-saarland.de
Studies on analogous thiosemicarbazones of acetophenones further support these patterns, often noting that the molecular ion is of low abundance or absent due to the facile loss of ammonia. scirp.org The analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.
Analytical Validation Techniques for Purity Assessment
Ensuring the purity of a chemical compound is critical for its reliable use. A combination of classical and modern analytical techniques is used to validate the purity of Acetophenone Semicarbazone.
A fundamental method is melting point determination. A sharp melting point range indicates a high degree of purity. The literature value for unsubstituted Acetophenone Semicarbazone is reported as 199°C or within the range of 198–200°C. iucr.orgpharmaguideline.com Impurities typically cause a depression and broadening of the melting point range.
Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and identify any residual starting materials or by-products. iucr.org
For more rigorous quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. ijrpc.com A stability-indicating HPLC method can be developed and validated according to International Council for Harmonisation (ICH) guidelines. demarcheiso17025.comiaea.org The validation process for such a method typically assesses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrpc.comiaea.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory has emerged as a powerful tool for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. While comprehensive DFT studies focusing solely on the isolated Acetophenone (B1666503) semicarbazone molecule are not extensively available in publicly accessible literature, the methodologies are well-established through research on analogous compounds.
Geometry Optimization and Structural Prediction
The initial step in the computational analysis of a molecule like Acetophenone semicarbazone involves geometry optimization. This process determines the lowest energy arrangement of atoms in space, corresponding to the most stable three-dimensional structure of the molecule. Theoretical geometry optimizations are typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G**). The resulting optimized structure provides key geometrical parameters.
Table 1: Representative Geometrical Parameters from DFT Calculations
| Parameter | Description | Typical Expected Value (Å or °) |
| C=N | Imine bond length | ~1.28 - 1.30 |
| N-N | Hydrazine (B178648) bond length | ~1.38 - 1.40 |
| C=O | Carbonyl bond length | ~1.23 - 1.25 |
| N-C(O) | Amide C-N bond length | ~1.35 - 1.37 |
| C-N-N | Bond angle | ~116 - 120 |
| N-N=C | Bond angle | ~118 - 122 |
| Note: This table represents typical expected values for semicarbazones based on computational studies of related compounds and is for illustrative purposes as specific data for Acetophenone semicarbazone was not available in the reviewed literature. |
Electronic Structure Analysis
Understanding the electronic structure of Acetophenone semicarbazone is crucial for predicting its reactivity and spectroscopic properties. DFT calculations are employed to determine the distribution of electrons within the molecule, most notably through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in a study of benzaldehyde (B42025) semicarbazone, the HOMO-LUMO energy gap was calculated to be 4.476 eV, indicating high stability researchgate.net.
Molecular Electrostatic Potential (MEP) maps are another vital tool derived from electronic structure calculations. The MEP surface illustrates the charge distribution on the molecule, with different colors representing regions of varying electrostatic potential. Red areas typically denote negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), prone to nucleophilic attack. For Acetophenone semicarbazone, the MEP map would likely show negative potential around the carbonyl oxygen and the imine nitrogen, highlighting these as sites for potential interactions researchgate.net.
Conformational Analysis and Stability Profiling
Acetophenone semicarbazone possesses several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative stabilities. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles.
The most stable conformer corresponds to the global minimum on the potential energy surface. For semicarbazones, the orientation of the semicarbazide (B1199961) moiety relative to the acetophenone group is of particular interest. Theoretical calculations on indole-3-carbaldehyde semicarbazone derivatives have shown that the most stable conformer often has a cis-E geometrical configuration researchgate.net. Such studies provide insights into the preferred three-dimensional structure of the molecule in different environments.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly DFT, has been pivotal in unraveling the intricacies of the formation mechanism of semicarbazones, including that of Acetophenone semicarbazone.
Transition State Analysis and Energy Profiles
The formation of Acetophenone semicarbazone from acetophenone and semicarbazide is not a single-step event but proceeds through a multi-step mechanism involving intermediates and transition states. Computational studies have shown that the reaction generally follows a two-step pathway mdpi.com.
The first step is a bimolecular nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon of acetophenone. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This step proceeds through a first transition state (TSI). The second step is the unimolecular dehydration of the carbinolamine intermediate, which involves the elimination of a water molecule to form the final C=N double bond of the semicarbazone. This proceeds via a second transition state (TSII) mdpi.com.
DFT calculations are used to locate the geometries of these transition states and the intermediate. Transition states are characterized by having exactly one imaginary vibrational frequency. The energy profile of the reaction can then be constructed, plotting the energy of the system as it progresses from reactants to products through the transition states. The activation energy for each step can be determined from this profile, which is the energy difference between the reactants (or intermediate) and the corresponding transition state. For the reaction between acetophenone and semicarbazide, the first step, the bimolecular addition, is typically found to be the rate-determining step due to a higher energy barrier mdpi.com.
Thermodynamic Parameters of Formation
Beyond the energy profile, DFT calculations can also provide crucial thermodynamic parameters for the formation of Acetophenone semicarbazone. These parameters, including the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), offer a more complete picture of the reaction's feasibility and spontaneity.
Table 2: Calculated Thermodynamic Parameters for the Formation of Acetophenone Semicarbazone
| Parameter | Step 1 (Reactants → Intermediate) | Step 2 (Intermediate → Products) | Overall Reaction |
| ΔH (kJ/mol) | Endothermic | - | Endothermic |
| ΔG (kJ/mol) | Non-spontaneous (+) | Spontaneous (-) | Slightly Non-spontaneous (+) |
| ΔS (J/mol·K) | - | - | - |
| Note: This table summarizes qualitative findings from the literature mdpi.com. Specific numerical values can vary based on the computational method and basis set used. |
Kinetic Parameters and Rate-Determining Steps
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanism and kinetics of acetophenone semicarbazone formation. The reaction between acetophenone and semicarbazide is a two-step process involving two transition states and one intermediate. orientjchem.orgresearchgate.net
A study by Butler and O'Donoghue on the reaction of substituted acetophenone semicarbazones with thionyl chloride to form 1,2,3-thiadiazoles found the reaction to be first-order in both the semicarbazone and thionyl chloride. rsc.org This reaction exhibited a low activation energy and a highly negative entropy of activation, suggesting an ordered transition state. rsc.org The rates of reaction of the semicarbazones were identical to the rates of appearance of the cyclized products, indicating the absence of long-lived intermediates. rsc.org
The formation of acetophenone semicarbazone is an exothermic and spontaneous reaction at 25 °C. researchgate.net A satisfactory linear free energy relationship has been observed when comparing the specific rates of oxime formation with those of semicarbazone formation for a series of carbonyl compounds, including acetophenone. lookchem.com
Below is a table summarizing the calculated thermodynamic and kinetic parameters for the reaction of acetophenone and semicarbazide at 298.15 K, based on DFT B3LYP/6-311+G** calculations. orientjchem.org
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of Acetophenone and Semicarbazide
| Parameter | Value |
|---|---|
| Thermodynamic Parameters | |
| ΔfH⁰ (kJ mol⁻¹) | |
| Reactants (A+B) | -193.93 |
| Transition State I (TSI) | -221.97 |
| Intermediate (INT) | -223.27 |
| Transition State II (TSII) | -243.42 |
| Products (P1+P2) | -221.30 |
| S⁰ (J mol⁻¹K⁻¹) | |
| Reactants (A+B) | 658.18 |
| Transition State I (TSI) | 447.25 |
| Intermediate (INT) | 443.20 |
| Transition State II (TSII) | 455.10 |
| Products (P1+P2) | 611.14 |
| G⁰ (kJ mol⁻¹) | |
| Reactants (A+B) | -1747345.53 |
| Transition State I (TSI) | -1747118.51 |
| Intermediate (INT) | -1747266.86 |
| Transition State II (TSII) | -1747099.61 |
| Products (P1+P2) | -1747344.57 |
| Kinetic Parameters | |
| Rate Constant k₂ (dm³mol⁻¹s⁻¹) (A+B → TSI) | 7.84 x 10⁴ |
Data sourced from a DFT B3LYP/6-311+G* study. orientjchem.org*
Tautomerism Studies and Relative Tautomer Stability Calculations
Semicarbazones, including acetophenone semicarbazone, can exist in different tautomeric forms, primarily the keto and enol forms. csic.esijcps.com In the solid state, semicarbazones predominantly exist in the keto form. ijcps.com However, in solution, they can exhibit keto-enol tautomerism. ijcps.com
Computational studies using DFT have been employed to investigate the relative stabilities of these tautomers. scirp.orgscirp.org For thiosemicarbazones derived from acetophenones, theoretical calculations support the highest stability of the thioketo-form (the equivalent of the keto form in semicarbazones), followed by the thioenol-form. scirp.orgscirp.org Experimental evidence from methylation reactions also supports the presence of the less abundant thioenol tautomer. scirp.orgscirp.org The solvent polarity can influence the tautomeric equilibria. scirp.orgscirp.org
For semicarbazone derivatives in general, computational analysis has shown that the cis-E conformational isomers are the most stable and abundant structures for both keto and enol tautomers. csic.es The stability order of the tautomeric structures is typically found to be keto > iminol > enol. csic.es
Ionization has been shown to lower the activation energies for tautomerization between the keto and enol forms of acetophenone itself. diva-portal.org While this study focused on acetophenone, the principles may have relevance for its semicarbazone derivative.
Table 2: Relative Stability of Acetophenone Semicarbazone Tautomers
| Tautomeric Form | Relative Stability |
|---|---|
| Keto Form | Most Stable |
This qualitative stability order is based on general findings for semicarbazones and related thiosemicarbazones. csic.esijcps.comscirp.orgscirp.org
Intermolecular Interactions and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. wiley-vch.deamercrystalassn.org This approach allows for the characterization and quantification of interactions such as hydrogen bonds. researchgate.netijnc.ir
In the context of semicarbazone derivatives, QTAIM analysis has been used to study the strength and nature of various intra- and intermolecular interactions. researchgate.net For dimers of related thiosemicarbazones, topological parameters at bond critical points (BCPs) are calculated to analyze these interactions. researchgate.net The presence of a bond path between two atoms is a universal indicator of a chemical bond. wiley-vch.de
For semicarbazone-related structures, hydrogen bonding plays a crucial role in their supramolecular assembly. dntb.gov.ua Hirshfeld surface analysis, a complementary computational tool, has been used to visualize and quantify intermolecular contacts, revealing the dominance of H...H, Cl...H/H...Cl, and C...H/H...C interactions in the crystal packing of some semicarbazone complexes. dntb.gov.ua
In a broader sense, QTAIM provides a basis for understanding the transferability of atomic and functional group properties across different molecules. wiley-vch.deamercrystalassn.org This is achieved by partitioning the molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.deamercrystalassn.org The integration of properties over these basins provides the atomic contributions. wiley-vch.de Recent developments have focused on high-throughput QTAIM calculations to generate descriptors for machine learning models to predict molecular and reaction properties. rsc.org
Table 3: Compound Names
| Compound Name |
|---|
| Acetone (B3395972) |
| Acetone semicarbazone |
| Acetophenone |
| Acetophenone 4-aminosemicarbazone |
| Acetophenone carbohydrazone |
| Acetophenone semicarbazone |
| Ammonium chloride |
| Benzaldehyde semicarbazone |
| Carbon dioxide |
| Carbon tetrachloride |
| Cyclohexanone (B45756) semicarbazone |
| Diarylketone |
| Diphenyldiazomethane |
| Hydrogen chloride |
| p-methylacetophenone semicarbazone |
| Phenyl isocyanate |
| Phenyl isocyanide |
| Pyruvic acid semicarbazone |
| Semicarbazide |
| Thionyl chloride |
| 1,2,3-Thiadiazoles |
Coordination Chemistry of Acetophenone Semicarbazone
Ligand Properties and Coordination Modes
The functionality and behavior of acetophenone (B1666503) semicarbazone as a ligand are determined by its structural and electronic characteristics.
Bidentate Ligand Characterization
Acetophenone semicarbazone is characterized as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. wisdomlib.orgresearchgate.net This dual coordination leads to the formation of stable chelate rings, a defining feature of its coordination chemistry. ijpcbs.com Studies on mixed ligand complexes have consistently shown that acetophenone semicarbazone occupies two coordination sites, confirming its bidentate nature. researchgate.netasianpubs.org
Identification of Donor Atoms (Nitrogen, Oxygen)
The coordinating donor atoms in the acetophenone semicarbazone molecule are nitrogen and oxygen. wisdomlib.orgresearchgate.netjournalijcar.orgjournalijcar.org Specifically, coordination occurs through the azomethine (imine) nitrogen and the carbonyl oxygen of the semicarbazide (B1199961) moiety. nih.gov Infrared (IR) spectral data of its metal complexes provide evidence for this bonding. A characteristic shift to a lower frequency of the C=N (azomethine) and C=O (carbonyl) stretching vibrations is observed upon complexation, indicating the involvement of these groups in bonding with the metal ion. journalijcar.orgijcps.com
Chelating Agent Characteristics
The ability of acetophenone semicarbazone to act as a bidentate ligand allows it to function as an effective chelating agent. fengchengroup.com By binding to a metal ion through both its nitrogen and oxygen donor atoms, it forms a stable five-membered ring structure. This chelation enhances the stability of the resulting metal complex compared to coordination with comparable monodentate ligands. ijpcbs.com This chelating property is fundamental to its use in forming various stable metal complexes and is also linked to the biological activities of these compounds. ijpcbs.com
Tautomeric Forms in Metal Coordination
Semicarbazones can exist in two tautomeric forms: the keto form and the enol form. nih.govresearchgate.net In the solid state, acetophenone semicarbazone predominantly exists in the keto form. ijcps.com However, in solution and during metal complexation, it can exhibit keto-enol tautomerism. ijcps.comresearchgate.netasianpubs.org
The versatility to coordinate in both neutral and anionic forms allows for the formation of a wide range of metal complexes with different properties. nih.gov
Synthesis and Characterization of Metal Complexes
Acetophenone semicarbazone is used to synthesize both homoleptic and heteroleptic coordination complexes.
Preparation of Homo- and Heteroleptic Coordination Complexes
Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. While many studies focus on mixed-ligand systems, homoleptic complexes of acetophenone semicarbazone derivatives, such as [Ni(L)2X2] where L is 4-hydroxy acetophenone semicarbazone, have been synthesized. ijcps.com Generally, these are prepared by reacting a metal salt with the semicarbazone ligand in a 1:2 molar ratio. ijirset.com
Heteroleptic complexes, also known as mixed-ligand complexes, feature a central metal atom coordinated to more than one type of ligand. The synthesis of such complexes involving acetophenone semicarbazone has been extensively reported. researchgate.netasianpubs.orgjournalijcar.orgjournalijcar.org A common method involves reacting a metal chloride with two different ligands, for instance, acetophenone semicarbazone (L2) and another semicarbazone like pyruvic acid semicarbazone (L1), in a 1:1:1 molar ratio. journalijcar.orgwjpr.net The reaction is typically carried out in an ethanolic solution and refluxed for several hours to yield the mixed-ligand complex, often with a general formula of [M(L1)(L2)]Cl2. journalijcar.orgjournalijcar.org
Characterization of these complexes using techniques like Thin Layer Chromatography (TLC) shows a single spot, confirming the formation of a single mixed-ligand species rather than a mixture of two separate homoleptic complexes. journalijcar.orgijirset.com
Examples of Synthesized Heteroleptic Complexes
| Central Metal Ion (M) | Ligand 1 (L1) | Ligand 2 (L2) | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Cr(III), Co(II), Ni(II), Cu(II) | Pyruvic acid semicarbazone | Acetophenone semicarbazone | [M(L1)(L2)]Cl2 | journalijcar.orgjournalijcar.org |
| Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Acetone (B3395972) semicarbazone | Acetophenone semicarbazone | [M(L1)(L2)]Cl2 | researchgate.net |
| Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Cyclohexanone (B45756) semicarbazone | Acetophenone semicarbazone | [M(L1)(L2)]Cl2 | asianpubs.org |
| Fe(III) | Pyruvic acid semicarbazone | Benzaldehyde (B42025) semicarbazone | [Fe(L1)(L2)]Cl3 | wisdomlib.org |
Characteristic IR Spectral Data Shifts (cm⁻¹) upon Complexation
| Functional Group | Free Ligand (Acetophenone Semicarbazone) | Shift in Metal Complexes | Reference |
|---|---|---|---|
| C=O (Carbonyl) | ~1749 | Lowered by 4-24 cm⁻¹ | journalijcar.org |
| C=N (Azomethine) | ~1671 | Lowered by 7-30 cm⁻¹ | journalijcar.org |
| N-H | ~1558 | Lowered by 2-25 cm⁻¹ | journalijcar.org |
Complexation with Transition Metals (e.g., Chromium, Cobalt, Copper, Nickel, Manganese, Iron, Zinc)
Acetophenone semicarbazone is a bidentate ligand that typically coordinates with metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. wisdomlib.org Its ability to form stable chelate rings makes it an effective ligand for a range of transition metals. Studies have documented the successful synthesis of complexes with chromium (Cr(III)), cobalt (Co(II)), copper (Cu(II)), nickel (Ni(II)), manganese (Mn(II)), and iron (Fe(III)). journalijcar.orgresearchgate.netjournalijcar.orgasianpubs.orge-journals.in
In these complexes, acetophenone semicarbazone can act as a primary ligand or as part of a mixed-ligand system. For instance, mixed ligand complexes have been synthesized where acetophenone semicarbazone is paired with other ligands like pyruvic acid semicarbazone, acetone semicarbazone, or cyclohexanone semicarbazone. researchgate.netasianpubs.orge-journals.in The formation of these complexes is confirmed through various physicochemical and spectroscopic techniques. The interaction is not limited to first-row transition metals; for example, rhodium(I) complexes have been shown to react with acetophenone semicarbazone to form orthometallated rhodium(III) complexes. lehigh.edu Furthermore, derivatives of acetophenone semicarbazone, such as 5-acetyl 2,4-dihydroxy acetophenone semicarbazone, have been used to form complexes with metals including zinc (Zn(II)). researchgate.net
Molar Ratios and Reaction Conditions for Complex Formation
The synthesis of transition metal complexes with acetophenone semicarbazone is typically achieved by reacting a metal salt, most commonly a metal chloride, with the ligand in a specific molar ratio. For mixed ligand complexes involving acetophenone semicarbazone (L2) and another ligand (L1), a 1:1:1 molar ratio of Metal:L1:L2 is frequently employed. journalijcar.orgresearchgate.netjournalijcar.orgasianpubs.orge-journals.in
The reaction conditions are crucial for the successful formation of the desired complexes. Common solvents for these reactions include ethanol (B145695), methanol (B129727), or a mixture of ethanol and water. wisdomlib.org The synthesis often involves dissolving the metal salt and the ligand(s) in the chosen solvent and then refluxing the mixture for a period ranging from 2 to 4 hours. e-journals.inderpharmachemica.com For example, one method involves adding a hot methanolic solution containing a mixture of ligands to a methanolic solution of the metal chloride and refluxing the resulting solution at 60-70°C for 4 hours. derpharmachemica.com In some preparations, particularly for mixed ligand complexes, the pH of the reaction mixture is adjusted to between 7.0 and 7.5 using a base like sodium hydroxide (B78521) to facilitate complex formation. e-journals.in The resulting solid complexes are then typically filtered, washed with the solvent, and dried. orientjchem.org
| Metal Ion | Ligand System | Molar Ratio (M:L1:L2) | Solvent | Reaction Conditions |
| Cr(III), Co(II), Ni(II), Cu(II) | Pyruvic acid semicarbazone & Acetophenone semicarbazone | 1:1:1 | Methanol | Reflux for 4 hours journalijcar.orgwisdomlib.org |
| Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Acetone semicarbazone & Acetophenone semicarbazone | 1:1:1 | Aqueous/Ethanol | Reflux for 3-4 hours, pH adjustment researchgate.nete-journals.in |
| Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Cyclohexanone semicarbazone & Acetophenone semicarbazone | 1:1:1 | Not specified | Reaction of metal chlorides with ligands asianpubs.org |
| Cu(II) | 2,4-dihydroxy acetophenone semicarbazone | 1:1 | Methanol | Stirring for 2 hours mdpi.com |
Structural and Electronic Studies of Metal Complexes
Proposed Geometries of Coordination Complexes (e.g., Octahedral, Polymeric)
Based on analytical data from elemental analysis, electronic spectra, and magnetic susceptibility measurements, specific geometries for the metal complexes of acetophenone semicarbazone have been proposed. The most commonly suggested geometry for complexes of Cr(III), Co(II), Ni(II), and Cu(II) is octahedral. journalijcar.orgresearchgate.netjournalijcar.orgasianpubs.orge-journals.in In mixed-ligand complexes, acetophenone semicarbazone and the co-ligand occupy positions in the coordination sphere, with some complexes also including water molecules to complete the six-coordinate octahedral geometry. researchgate.netasianpubs.org
Infrared Spectroscopy of Coordinated Ligands
Infrared (IR) spectroscopy is a powerful tool for determining the binding sites of a ligand upon complexation. For acetophenone semicarbazone, the free ligand shows characteristic absorption bands for various functional groups. A study reported bands for the free ligand at 3476 cm⁻¹ (NH₂), 1749 cm⁻¹ (C=O, carbonyl), 1671 cm⁻¹ (C=N, azomethine), 1558 cm⁻¹ (N-H), and 1171 cm⁻¹ (N-N). journalijcar.org
Upon formation of the metal complex, significant shifts in the positions of these bands are observed, providing evidence of coordination. The key indicators of coordination are the shifts in the stretching frequencies of the C=O and C=N groups. Typically, the ν(C=O) and ν(C=N) bands shift to lower frequencies (a negative shift), indicating the involvement of the carbonyl oxygen and the azomethine nitrogen atoms in bonding with the metal ion. journalijcar.orgmdpi.com In one study, the ν(C=O) band shifted lower by 4-24 cm⁻¹ and the ν(C=N) band by 7-30 cm⁻¹. journalijcar.org The appearance of new, non-ligand bands in the far-infrared region of the spectra, typically in the ranges of 420-480 cm⁻¹ and 520-570 cm⁻¹, are assigned to ν(M-N) and ν(M-O) vibrations, respectively, further confirming the formation of coordinate bonds. journalijcar.orgscispace.com
| Functional Group | Free Ligand (cm⁻¹) journalijcar.org | Complex (cm⁻¹) journalijcar.org | Interpretation |
| ν(C=O) | 1749 | Lowered by 4-24 cm⁻¹ | Coordination via carbonyl oxygen |
| ν(C=N) | 1671 | Lowered by 7-30 cm⁻¹ | Coordination via azomethine nitrogen |
| ν(M-O) | - | 847-953 cm⁻¹ | Formation of metal-oxygen bond |
| ν(M-N) | - | 683-751 cm⁻¹ | Formation of metal-nitrogen bond |
Electronic Spectroscopy and Ligand Field Transitions
Electronic spectroscopy provides valuable information about the electronic structure and geometry of the coordination complexes. The d-d electronic transitions observed in the UV-Visible spectra of the transition metal complexes are characteristic of their specific stereochemistry. For the octahedral complexes of acetophenone semicarbazone, the observed bands are consistent with established ligand field theory.
For instance, a Ni(II) complex displayed three absorption bands around 9532 cm⁻¹, 14792 cm⁻¹, and 32835 cm⁻¹, which are assigned to the spin-allowed transitions ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P), respectively. journalijcar.org The ratio of the first two transitions (ν₂/ν₁) is approximately 1.55, which falls within the expected range for octahedral Ni(II) complexes. journalijcar.org Similarly, Co(II) complexes show characteristic bands for an octahedral environment, corresponding to transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. derpharmachemica.com The electronic spectrum of a Cu(II) complex in an octahedral field typically shows a broad band that can be attributed to the ²E_g → ²T₂g transition. journalijcar.org
| Metal Ion | Geometry | Observed Transitions (cm⁻¹) | Assignments | Reference |
| Ni(II) | Octahedral | 9532, 14792, 32835 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | journalijcar.org |
| Co(II) | Octahedral | 8695, 15948, 25974 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | derpharmachemica.com |
| Cr(III) | Octahedral | 16899, 25983, 34983 | ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P) | journalijcar.org |
Magnetic Susceptibility Measurements of Complexes
Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μ_eff) for the metal complexes, which is instrumental in determining the geometry and the spin state of the central metal ion.
For high-spin octahedral d⁸ complexes, such as those of Ni(II), the magnetic moments are expected to be in the range of 2.9-3.8 B.M. A reported value of 3.57 B.M. for a Ni(II) complex with acetophenone semicarbazone is in good agreement with this, suggesting an octahedral structure with two unpaired electrons. journalijcar.org For high-spin octahedral Co(II) (d⁷) complexes, the expected magnetic moments are typically between 4.3-5.2 B.M., though values as low as 3.86 B.M. are also considered indicative of octahedral geometry. journalijcar.org The magnetic moment for a Cu(II) (d⁹) complex with a value of 2.01 B.M. is slightly higher than the spin-only value of 1.73 B.M. but is characteristic of an octahedral environment with one unpaired electron. journalijcar.org Manganese(II) complexes are found to have magnetic moments that correspond to five unpaired electrons, which is typical for high-spin Mn(II) in an octahedral or tetrahedral environment. tandfonline.com
| Metal Complex | Observed Magnetic Moment (μ_eff in B.M.) | Proposed Geometry | Reference |
| [Cr(L1)(L2)]Cl₂ | 3.86 | Octahedral | journalijcar.org |
| [Co(L1)(L2)]Cl₂ | 3.86 | Octahedral | journalijcar.org |
| [Ni(L1)(L2)]Cl₂ | 3.57 | Octahedral | journalijcar.org |
| [Cu(L1)(L2)]Cl₂ | 2.01 | Octahedral | journalijcar.org |
| Mn(L)₂X₂ | Corresponds to 5 unpaired electrons | Octahedral | tandfonline.com |
| (L1 = Pyruvic acid semicarbazone, L2 = Acetophenone semicarbazone, L = p-methyl acetophenone semicarbazone) |
Molar Conductance Studies of Complexes
Molar conductance measurements are a fundamental tool for characterizing metal complexes in solution, providing insight into their electrolytic nature. For complexes of acetophenone semicarbazone, these studies are typically conducted in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), where the complexes exhibit sufficient solubility. journalijcar.org
Investigations into mixed ligand complexes involving acetophenone semicarbazone and other ligands with transition metals such as Cr(III), Co(II), Ni(II), and Cu(II) have been reported. journalijcar.orgjournalijcar.org The molar conductance values for these complexes, measured in 10⁻³M DMF solutions, were found to be in the range of 48–81 Ω⁻¹cm²mol⁻¹. journalijcar.org While some researchers have interpreted this range as indicative of a non-electrolytic nature, these values can also suggest a 1:1 electrolytic behavior in DMF. journalijcar.org In contrast, other studies on related Schiff base complexes report values of 11–16 Ω⁻¹ mol⁻¹ cm² for non-electrolytes. bendola.com The relatively low conductance values generally confirm that the anions are coordinated to the metal center in the solid state and suggest that the complexes largely retain their integrity in solution, behaving as non-electrolytes or weak electrolytes. bendola.comijirset.com
| Complex Type | Solvent | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Electrolytic Nature | Reference |
|---|---|---|---|---|
| [M(L1)(L2)]Cl2 (M=Cr(III), Co(II), Ni(II), Cu(II); L1=Pyruvic acid semicarbazone, L2=Acetophenone semicarbazone) | DMF | 48 - 81 | Reported as Non-electrolytic | journalijcar.org |
| [M(L)₂(H₂O)₂] (M=Co, Ni; L=Schiff base from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 8-aminoquinoline) | Not Specified | 11 - 16 | Non- or weak electrolyte | bendola.com |
| Mixed Ligand Complexes with Thiosemicarbazone | DMF | 12.72 - 74.52 | Non-electrolyte | ijirset.com |
Crystallographic Analysis of Metal Complexes
For instance, the crystal structure of a vanadium(V) complex with 2-Hydroxy-acetophenone-semicarbazone, [VO₂(H₂hasc)], has been determined. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2(1)/c. researchgate.net In this complex, the semicarbazone ligand coordinates to the metal center, demonstrating the typical chelation behavior of this class of compounds. Similarly, crystallographic studies on a Cu(II) complex with a ligand derived from 2,4-dihydroxy acetophenone and semicarbazide were performed using powder X-ray diffraction, where simulated patterns were matched with experimental data to determine the most probable crystal packing. mdpi.com These studies confirm that acetophenone semicarbazone and its derivatives typically act as bidentate or tridentate ligands, coordinating through the azomethine nitrogen and the carbonyl/enolic oxygen atoms. nih.govresearchgate.netijcps.com
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| [VO₂(H₂hasc)] (H₂hasc = 2-Hydroxy-acetophenone-semicarbazone) | Monoclinic | P2(1)/c | a = 7.834(2) Å, b = 10.249(2) Å, c = 13.655(3) Å, β = 99.506(14)° | researchgate.net |
| CdI₂(acphtscz)₂ (acphtscz = acetophenone thiosemicarbazone) | Monoclinic | C2/c | a = 12.1020(3) Å, b = 11.7410(3) Å, c = 19.4050(8) Å, β = 109.903(1)° | researchgate.net |
Influence of Central Metal Ion on Coordination Behavior and Complex Structure
The identity of the central metal ion profoundly influences the coordination behavior of the acetophenone semicarbazone ligand and, consequently, the structure of the resulting complex. Factors such as the metal ion's size (ionic radius), charge, and electronic configuration dictate the preferred coordination number, geometry, and stoichiometry of the complex. mdpi.com
Semicarbazone ligands demonstrate remarkable versatility, capable of adopting different coordination modes to satisfy the stereochemical preferences of various metal ions. mdpi.comresearchgate.net For example, studies on complexes with 2-Hydroxy-3-methoxybenzaldehyde semicarbazone involving different metal ions (Dy, Er, Ni, and V) revealed significant structural diversity. mdpi.com The nickel(II) ion, in one instance, forms a complex by coordinating with two semicarbazone ligands through the carbonyl oxygen, hydrazine (B178648) nitrogen, and deprotonated phenyl oxygen atoms. mdpi.com In contrast, a dioxovanadium(V) group coordinates with only one semicarbazone ligand. mdpi.com
Theoretical Investigations of Metal Complexes
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure and properties of acetophenone semicarbazone metal complexes. These studies complement experimental data and provide deeper insights into bonding, reactivity, and intermolecular forces.
DFT Optimizations and Electronic Properties of Metal Complexes
DFT calculations are widely employed to optimize the geometry of acetophenone semicarbazone complexes, predicting structural parameters such as bond lengths and angles. mdpi.comdntb.gov.ua These theoretically determined structures are often validated by comparing the calculated parameters with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net For example, DFT studies on a binuclear copper(II) complex of a semicarbazone derived from 2,4-dihydroxy acetophenone showed that the calculated Cu-O and Cu-N bond lengths were in good agreement with typical experimental values. mdpi.com
Beyond structural optimization, DFT is used to investigate the electronic properties of these complexes. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly valuable. The HOMO-LUMO energy gap is a key parameter used to estimate the chemical reactivity and kinetic stability of the complexes. bendola.comresearchgate.net A smaller energy gap generally implies higher reactivity. These computational approaches allow for a detailed understanding of the electronic transitions observed in UV-Vis spectra and provide a basis for predicting the reactivity of the complexes. researchgate.net
Intermolecular Interactions within Complex Structures
The stability and packing of acetophenone semicarbazone complexes in the solid state are governed by a network of intermolecular interactions. Computational tools such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these non-covalent forces. mdpi.comdntb.gov.uaresearchgate.net
Advanced Materials Science and Analytical Applications
Nonlinear Optical (NLO) Properties and Device Applications
Organic materials, including semicarbazone derivatives, are of significant interest for nonlinear optical (NLO) applications due to their large optical susceptibilities, rapid response times, and high laser damage thresholds compared to inorganic materials. sciepub.comakjournals.com The NLO properties arise from molecules with high second-order hyperpolarizability (β), which can be enhanced by intramolecular charge transfer, often facilitated by π-conjugated systems. nycu.edu.tw The semicarbazone family of crystals, including those derived from acetophenone (B1666503), are recognized for exhibiting these attractive NLO behaviors, making them candidates for technologies like optical communication and data storage. sciepub.comresearchgate.net
The development of materials for NLO applications is contingent upon the ability to grow large, high-quality single crystals. For acetophenone semicarbazone and its derivatives, the slow evaporation solution growth technique at room temperature is a commonly employed and effective method. akjournals.comnycu.edu.twresearchgate.net
In a typical procedure for growing a derivative like Semicarbazone of p-hydroxy acetophenone (SPHA), starting materials such as semicarbazide (B1199961) hydrochloride and p-hydroxy acetophenone are dissolved in a suitable solvent, often methanol (B129727), with sodium acetate (B1210297) acting as a catalyst. akjournals.com The solution is gently warmed and stirred until clear and then allowed to evaporate slowly, leading to the formation of single crystals over a period of days. Similarly, Semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) has been successfully crystallized from an ethanol (B145695) solution using a slow evaporation method that took 15–20 days. nycu.edu.tw The quality and size of the resulting crystals are crucial for subsequent characterization and potential device fabrication.
A critical requirement for NLO materials is high transparency within the operational wavelength range of optical devices. The optical properties of acetophenone semicarbazone derivatives are typically assessed using UV-Vis-NIR spectroscopy to determine their transmission window. A wide transparency window is essential for applications to minimize energy loss. nycu.edu.tw
For instance, Semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) exhibits very low absorbance in the entire visible and near-IR regions, which is a highly desirable characteristic for NLO materials. nycu.edu.tw The UV cut-off wavelength for an SPH3MA crystal was found to be 250 nm, indicating a large transmission window that makes it a potential candidate for optoelectronic applications. nycu.edu.tw Another derivative, Semicarbazone of p-hydroxy acetophenone (SPHA), was found to be transparent between the wavelengths of 340 nm and 1200 nm. akjournals.com This broad transparency range is a key feature for NLO materials. researchgate.net
| Compound Derivative | UV Cut-off Wavelength | Transparency Range | Reference |
|---|---|---|---|
| Semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) | 250 nm | Visible and Near-IR | nycu.edu.tw |
| Semicarbazone of p-hydroxy acetophenone (SPHA) | ~340 nm | 340 - 1200 nm | akjournals.com |
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. rp-photonics.com The confirmation of SHG activity is a fundamental test for a material's NLO potential.
The Kurtz-Perry powder technique is a standard method used to evaluate the SHG efficiency of new materials. researchgate.net In this method, a high-intensity laser, such as a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is directed onto a powdered sample of the material. akjournals.com The detection of an output signal at the second harmonic wavelength (532 nm, which is green light) confirms the material's ability to produce SHG. Research on Semicarbazone of p-hydroxy acetophenone (SPHA) confirmed the existence of an SHG signal through the emission of green light when irradiated with a Nd:YAG laser, verifying its NLO properties. akjournals.com While qualitative confirmation is the first step, further studies often compare the SHG efficiency quantitatively against standard NLO materials like Potassium Dihydrogen Phosphate (KDP). worldscientific.com
Optical Transmittance and Band Gap Studies
Supramolecular Chemistry and Host-Guest Interactions
The arrangement of molecules in the solid state is governed by non-covalent intermolecular interactions, a central theme in supramolecular chemistry. In the crystals of acetophenone semicarbazone and its derivatives, hydrogen bonding plays a pivotal role in dictating the crystal packing and stabilizing the resulting three-dimensional architecture. nycu.edu.twresearchgate.net
Analytical Reagent Applications
Beyond materials science, acetophenone semicarbazone derivatives have found utility as selective and sensitive reagents in analytical chemistry, particularly for the determination of metal ions.
Spectrophotometry is a widely used analytical technique, and the development of new, selective colorimetric reagents is of continuous interest. A derivative, Acetophenone 2', 4'- dihydroxy semicarbazone (A24DHS), has been developed as a novel analytical reagent for the extractive spectrophotometric determination of Vanadium(V). sciepub.comresearchgate.netscispace.com
This method is based on the formation of a distinctively colored complex between the metal ion and the reagent, which can then be quantified by measuring its light absorbance. A24DHS forms a yellow-colored 1:2 complex with Vanadium(V) in a basic aqueous solution at a pH of 8.2. sciepub.comresearchgate.net This complex can be extracted into an organic solvent like n-Butanol and exhibits maximum absorbance (λmax) at a wavelength of 380 nm. sciepub.com The method demonstrates high sensitivity and adheres to Beer's law within a concentration range of 1 to 5 ppm, making it suitable for trace determination of vanadium in various samples, including alloys. sciepub.comresearchgate.net
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reagent | Acetophenone 2', 4'- dihydroxy semicarbazone (A24DHS) | sciepub.comresearchgate.net |
| Metal Ion | Vanadium(V) | sciepub.comresearchgate.net |
| Stoichiometry (M:L) | 1:2 | researchgate.net |
| Optimal pH | 8.2 | sciepub.comresearchgate.net |
| λmax | 380 nm | sciepub.comresearchgate.net |
| Beer's Law Range | 1 - 5 ppm | researchgate.net |
| Molar Absorptivity | 3899.2 L mol⁻¹ cm⁻¹ | researchgate.net |
| Sandell's Sensitivity | 0.0288 µg cm⁻² | researchgate.net |
Qualitative Organic Analysis of Carbonyl Compounds
In the field of qualitative organic analysis, the identification and characterization of unknown organic compounds is a primary objective. For carbonyl compounds, such as aldehydes and ketones, direct purification and identification can be challenging, particularly if they are liquids. wikipedia.org A classical and reliable method to overcome this is the preparation of solid crystalline derivatives. wikipedia.orgnumberanalytics.com These derivatives, formed through a reaction with a specific reagent, ideally possess sharp, well-defined melting points that are characteristic of the parent carbonyl compound. wikipedia.orgresearchgate.net Semicarbazones are a class of such derivatives, formed by the condensation reaction between a ketone or aldehyde and semicarbazide. wikipedia.orgnumberanalytics.com The resulting acetophenone semicarbazone is a stable, crystalline solid, making it an excellent tool for the identification of acetophenone. wikipedia.orgscholarsresearchlibrary.com
The formation of acetophenone semicarbazone from acetophenone is a condensation reaction that proceeds via nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of acetophenone. numberanalytics.comnumberanalytics.com This reaction is typically carried out in a weakly acidic medium, such as in the presence of a few drops of glacial acetic acid or by using semicarbazide hydrochloride with sodium acetate, which acts as a buffer. numberanalytics.comscholarsresearchlibrary.com The acidic conditions are crucial as they catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form the C=N double bond characteristic of the semicarbazone. numberanalytics.com
The utility of acetophenone semicarbazone in qualitative analysis stems from its distinct physical properties. wikipedia.org It is a crystalline solid with a sharp melting point, which is a key identifier. researchgate.netvulcanchem.com While the parent compound, acetophenone, is a liquid at room temperature, its semicarbazone derivative is a solid that can be easily purified by recrystallization. The sharp melting point of the purified derivative can then be compared to known literature values to confirm the identity of the original ketone. researchgate.net Reported melting points for acetophenone semicarbazone generally fall within the range of 196–200°C. vulcanchem.com This specific and narrow range is a hallmark of a pure compound and serves as a reliable data point for identification. researchgate.net
The reaction to form acetophenone semicarbazone is highly reliable and is frequently used in undergraduate organic chemistry laboratories as a standard procedure for identifying carbonyl compounds. scholarsresearchlibrary.comsathyabama.ac.in
Research Findings and Characterization
The synthesis of acetophenone semicarbazone involves the reaction of acetophenone with semicarbazide hydrochloride in the presence of a base like sodium acetate. The reaction is often performed in a solvent mixture such as ethanol-water and may be heated under reflux to ensure completion.
Spectroscopic methods are used to confirm the structure of the formed derivative. In Infrared (IR) spectroscopy, the formation of the semicarbazone is confirmed by the appearance of characteristic absorption bands. These include a C=N stretching vibration and the disappearance of the C=O stretch of the original ketone, replaced by the C=O stretch of the amide group in the semicarbazone moiety. numberanalytics.comasianpubs.org Specifically, IR spectra show a C=O stretch around 1740 cm⁻¹ and N-H stretching bands. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization, showing characteristic signals for the aromatic and methyl protons. numberanalytics.com
The following interactive tables summarize the key data for acetophenone semicarbazone and its synthesis.
Table 1: Physical and Chemical Properties of Acetophenone Semicarbazone
| Property | Value | Source(s) |
| CAS Registry Number | 2492-30-0 | cas.org |
| Molecular Formula | C₉H₁₁N₃O | cas.org |
| Molecular Weight | 177.20 g/mol | cas.org |
| Appearance | White crystalline solid | |
| Melting Point | 196-200 °C | vulcanchem.com |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like ethanol and methanol. | vulcanchem.com |
Table 2: Typical Reaction Components for Synthesis
| Reactant / Reagent | Role | Source(s) |
| Acetophenone | Carbonyl Compound (Substrate) | |
| Semicarbazide Hydrochloride | Derivatizing Agent | |
| Sodium Acetate | Buffer (Neutralizes HCl) | vulcanchem.com |
| Ethanol-Water | Solvent | |
| Glacial Acetic Acid | Acid Catalyst | scholarsresearchlibrary.com |
Q & A
Q. What are the key steps in synthesizing acetophenone 2',4'-dihydroxy semicarbazone (A24DHS) for analytical applications?
A24DHS synthesis involves two stages: (1) Conversion of resorcinol to 2',4'-dihydroxyacetophenone using zinc chloride, and (2) reaction with semicarbazide to form the semicarbazone derivative. High-purity reagents (e.g., analytical-grade chemicals) and controlled pH conditions are critical to ensure yield and purity. Post-synthesis, characterization via NMR, IR, and elemental analysis validates structural integrity .
Q. How is acetophenone semicarbazone utilized in spectrophotometric determination of vanadium(V)?
A24DHS forms a 1:2 yellow complex with V(V) at pH 8.2 in n-butanol, with maximum absorbance at 380 nm. Key parameters include:
- Reagent concentration : 0.1% in 10 mL aqueous solution.
- Equilibrium time : 1 minute for quantitative extraction.
- Calibration range : 1–5 ppm, adhering to Beer’s Law (ε = 3899.2 L mol⁻¹ cm⁻¹, Sandell sensitivity = 0.0288 µg cm⁻²). Detection limits are calculated as 0.455 µg/mL (98.3% confidence) using standard deviation-based thresholds .
Q. What characterization techniques confirm the structure of acetophenone semicarbazone complexes?
Techniques include:
- Job’s method : Determines stoichiometry (e.g., 1:2 V(V):A24DHS ratio).
- Spectroscopy : UV-Vis (λmax = 380 nm for V(V) complex), IR (C=O and N-H stretches), and NMR.
- Elemental analysis : Validates empirical formulas .
Advanced Research Questions
Q. How can interference from co-existing ions be mitigated in V(V) determination using A24DHS?
Interfering ions (e.g., Mo(VI), Cu(II)) are masked using sodium citrate (for Mo) and sodium thiosulfate (for Cu). Pre-treatment steps like pH adjustment (3–10 range) and selective extraction into n-butanol minimize matrix effects. Validation via spike-recovery tests in synthetic mixtures (e.g., alloys) confirms specificity .
Q. What methodological considerations ensure reproducibility in A24DHS-based assays?
- Solvent optimization : n-Butanol outperforms other solvents due to higher extraction efficiency.
- Stability studies : The V(V)-A24DHS complex retains >95% absorbance for 35 hours.
- Calibration rigor : Triplicate measurements and blank corrections reduce systematic errors.
- Validation : Cross-checking results with established methods (e.g., phosphovanadomolybdate) ensures accuracy .
Q. How does acetophenone semicarbazone’s coordination chemistry influence its applications?
A24DHS acts as a tridentate ligand (NNO donors), enabling stable metal complexes. For example, in copper(II) complexes, semicarbazones participate in π–π stacking and hydrogen bonding, influencing crystal packing and redox properties. Such interactions are analyzed via Hirshfeld surfaces and cyclic voltammetry .
Q. What are the limitations of A24DHS in trace metal analysis, and how can they be addressed?
- Detection limits : While sensitive (sub-ppm), lower detection thresholds may require preconcentration (e.g., cloud-point extraction).
- Matrix complexity : Alloy analysis demands acid digestion (H₂SO₄/HNO₃) and oxidant removal (KMnO₄) to isolate V(V).
- Instrument dependency : Reliance on UV-Vis limits multiplex detection; coupling with ICP-MS could enhance versatility .
Methodological Insights
Q. How is the stoichiometry of metal-semicarbazone complexes determined experimentally?
Job’s method of continuous variation is employed:
- Prepare solutions with varying metal:ligand ratios.
- Plot absorbance vs. mole fraction; the apex indicates the stoichiometric ratio (e.g., 1:2 for V(V)-A24DHS). This is complemented by mole-ratio and slope-ratio analyses .
Q. What statistical methods validate the accuracy of semicarbazone-based analytical methods?
- Confidence intervals : For 10 replicates of 4 µg V(V), the 95% confidence range is ±0.0123.
- Standard addition : Spiked recovery tests in alloys (e.g., steel) show >98% recovery.
- F-test and t-test : Compare variances/means with reference methods to confirm precision .
Applications in Real Samples
Q. How is A24DHS applied to vanadium quantification in industrial alloys?
Alloy samples (0.3–0.5 g) are dissolved in H₂SO₄/HNO₃, treated with H₃PO₄/H₂O₂ to stabilize V(V), and extracted with A24DHS in n-butanol. Results align with certified values (e.g., NIST standards), with RSD <2% .
Q. Can acetophenone semicarbazone derivatives be used in biological studies?
Certain derivatives (e.g., aryl semicarbazones) exhibit anticonvulsant activity via glycine receptor modulation (ED₅₀ = 57–60 mg/kg in rodent models). Their sodium channel-blocking action suggests potential for epilepsy research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
